molecular formula C12H8N2OS B6385639 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine CAS No. 1111104-33-6

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine

Cat. No.: B6385639
CAS No.: 1111104-33-6
M. Wt: 228.27 g/mol
InChI Key: OPMNCMQJOUKSPH-UHFFFAOYSA-N
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Description

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine is a heterocyclic compound that features both a benzo[b]thiophene and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzo[b]thiophene moiety imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Shares the benzo[b]thiophene core but lacks the pyrimidine ring.

    2-Hydroxypyrimidine: Contains the pyrimidine ring but lacks the benzo[b]thiophene moiety.

Uniqueness

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine is unique due to the combination of the benzo[b]thiophene and pyrimidine rings, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-13-6-9(7-14-12)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNCMQJOUKSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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